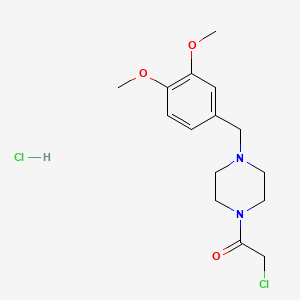

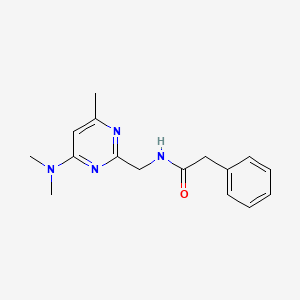

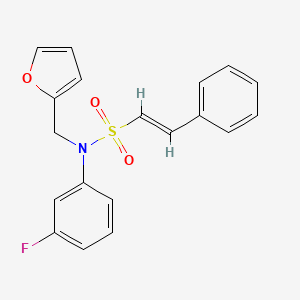

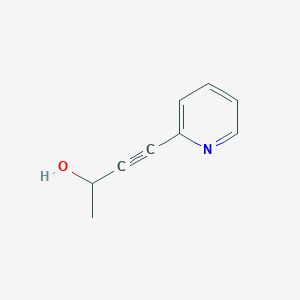

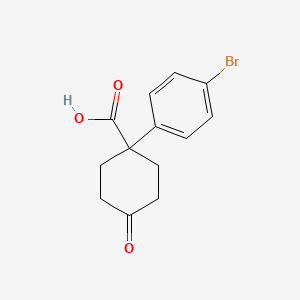

![molecular formula C19H12N4O2S B2779449 3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one CAS No. 853753-92-1](/img/structure/B2779449.png)

3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

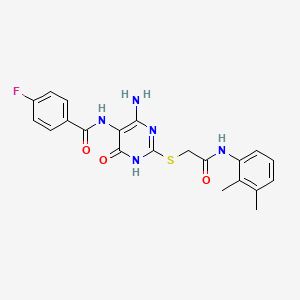

The compound “3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which is the core structure of the compound , is well-studied . These compounds are five-membered heterocycles with three nitrogen atoms and two carbon atoms .Applications De Recherche Scientifique

Anticancer Activity

This compound and its derivatives have shown potential in anticancer activity . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . It can be used in the treatment of various infections caused by microbes .

Analgesic and Anti-inflammatory Activity

The compound has been found to have analgesic and anti-inflammatory properties . This makes it a potential candidate for the development of new pain and inflammation management drugs .

Antioxidant Activity

The compound has shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antiviral Activity

The compound has demonstrated antiviral properties . This suggests its potential use in the treatment of viral infections .

Enzyme Inhibitors

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of new drugs targeting these enzymes .

Antitubercular Agents

The compound has shown potential as an antitubercular agent . This suggests its potential use in the treatment of tuberculosis .

Urease Inhibitors

The compound has shown potential as a urease inhibitor . Urease is a virulence factor found in various pathogenic microorganisms . The compound’s ability to inhibit urease suggests its potential use in the treatment of infections caused by urease-positive microorganisms .

Mécanisme D'action

Target of Action

The compound 3-(3-Benzyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)-2H-Chromen-2-One primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition results in the disruption of DNA repair pathways and the regulation of cell growth and division . The compound’s interaction with these targets is so effective that it exhibits promising inhibition of PARP-1 and EGFR, even when compared to known inhibitors like Olaparib and Erlotinib .

Biochemical Pathways

The compound’s action affects the DNA repair pathways and cell growth regulation pathways . By inhibiting PARP-1, the compound disrupts the DNA repair mechanism, making cells more vulnerable to DNA damage . By inhibiting EGFR, the compound interferes with cell growth and division, potentially leading to cell death .

Pharmacokinetics

The compound’s potent inhibition of parp-1 and egfr suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Propriétés

IUPAC Name |

3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O2S/c24-18-14(11-13-8-4-5-9-15(13)25-18)17-22-23-16(20-21-19(23)26-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBINDOCWCKJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)